molecular formula C8H5F6NO4S2 B14626821 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole CAS No. 58510-88-6

2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole

Cat. No.: B14626821
CAS No.: 58510-88-6
M. Wt: 357.3 g/mol
InChI Key: KWSZWYMTOBYSIN-UHFFFAOYSA-N
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Description

2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole is a compound characterized by the presence of trifluoromethanesulfonyl groups attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole typically involves the reaction of pyrrole with bis(trifluoromethanesulfonyl)methane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred and heated at a controlled temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring .

Scientific Research Applications

2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Bis(trifluoromethanesulfonyl)methane
  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • Bistriflimide

Uniqueness

2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole is unique due to the presence of both trifluoromethanesulfonyl groups and the pyrrole ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

58510-88-6

Molecular Formula

C8H5F6NO4S2

Molecular Weight

357.3 g/mol

IUPAC Name

2-[2,2-bis(trifluoromethylsulfonyl)ethenyl]-1H-pyrrole

InChI

InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)6(4-5-2-1-3-15-5)21(18,19)8(12,13)14/h1-4,15H

InChI Key

KWSZWYMTOBYSIN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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